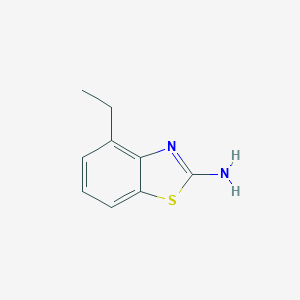

4-Ethyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

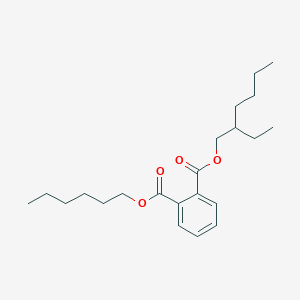

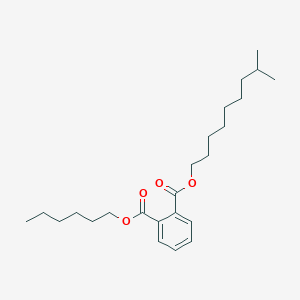

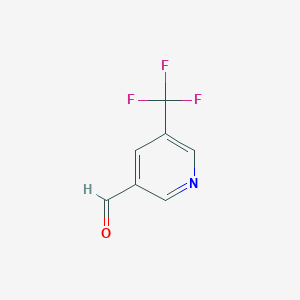

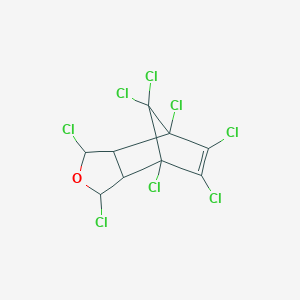

4-Ethyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C9H10N2S and a molecular weight of 178.25 .

Synthesis Analysis

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, can be synthesized through various methods. One approach involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances . Other methods include one-pot synthesis and sequential multistep synthesis . The synthesis of benzothiazole derivatives can also be achieved through diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,3-benzothiazol-2-amine consists of a benzene ring fused to a thiazole ring, with an ethyl group attached to the 4-position of the benzothiazole .Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

4-Ethyl-1,3-benzothiazol-2-amine has a molecular weight of 178.26 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Anti-Tubercular Compounds

Benzothiazole derivatives, including “4-Ethyl-1,3-benzothiazol-2-amine”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Agents

Benzothiazole derivatives have also been evaluated for their antibacterial activity . For instance, they have been studied as DNA gyraseB inhibitors, which could potentially disrupt bacterial DNA replication .

Vulcanization Accelerators

The benzothiazole ring system is widely used as vulcanization accelerators . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators.

Antioxidants

Benzothiazoles are also used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Plant Growth Regulators

Benzothiazoles have applications as plant growth regulators . These are chemicals that influence the growth and differentiation of plant cells, tissues, and organs. Plant growth regulators function as chemical messengers for intercellular communication.

Enzyme Inhibitors

Benzothiazoles can act as enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Imaging Reagents

Benzothiazoles are used as imaging reagents . These are substances used in various imaging techniques to enhance the visibility of structures or fluids within the body.

Electroluminescent Devices

Lastly, benzothiazoles are used in electroluminescent devices due to their highly pharmaceutical and biological activity . Electroluminescence is an optical phenomenon and electrical phenomenon in which a material emits light in response to the passage of an electric current or to a strong electric field.

Mécanisme D'action

Target of Action

4-Ethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with the target DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of the biosynthesis of arabinogalactan, leading to the death of the mycobacterium .

Biochemical Pathways

The primary biochemical pathway affected by 4-Ethyl-1,3-benzothiazol-2-amine is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the mycobacterium .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good bioavailability .

Result of Action

The inhibition of DprE1 and the subsequent disruption of the arabinogalactan biosynthesis pathway lead to the death of the mycobacterium . This makes 4-Ethyl-1,3-benzothiazol-2-amine a potential candidate for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of 4-Ethyl-1,3-benzothiazol-2-amine can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability

Safety and Hazards

Orientations Futures

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, have shown potential in various fields due to their broad spectrum of biological activities . They could be used in the development of new drugs and materials . Furthermore, they have been found to have antimicrobial activity and can also be used as luminescing biosensors .

Relevant Papers Several papers have been published on the synthesis and biological evaluation of benzothiazole derivatives . These papers discuss the synthesis methods, biological activities, and potential applications of these compounds. They provide valuable insights into the properties and potential uses of benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine.

Propriétés

IUPAC Name |

4-ethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKFDZPYMJEDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365968 |

Source

|

| Record name | 4-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,3-benzothiazol-2-amine | |

CAS RN |

139331-68-3 |

Source

|

| Record name | 4-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)